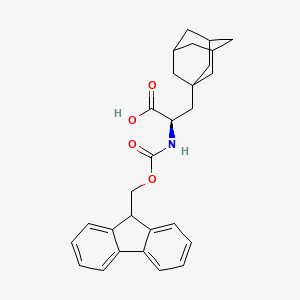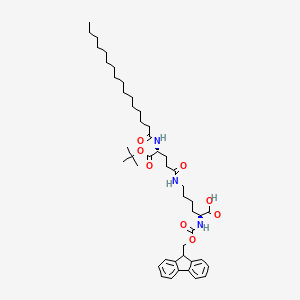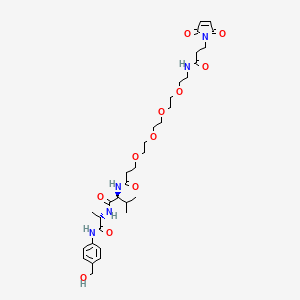
Maleimido-PEG4-Val-Ala-PAB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleimido-PEG4-Val-Ala-PAB is a small molecule linker often used in the field of bioconjugation and drug delivery. This compound is particularly significant in the development of antibody-drug conjugates (ADCs), where it serves as a cleavable linker that can be broken down by specific enzymes within the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Maleimido-PEG4-Val-Ala-PAB involves several steps, starting with the preparation of the polyethylene glycol (PEG) linker. The PEG linker is then conjugated with the valine-alanine dipeptide and the para-aminobenzyl (PAB) spacer. The final step involves the addition of the maleimide group, which is reactive towards thiol groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Análisis De Reacciones Químicas
Types of Reactions: Maleimido-PEG4-Val-Ala-PAB undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Cleavage Reactions: The valine-alanine dipeptide can be cleaved by enzymes such as cathepsin B, releasing the PAB spacer and the attached drug.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature.
Cleavage Reactions: Enzymatic cleavage occurs under physiological conditions, often in the presence of specific proteases.
Major Products:
Substitution Reactions: Formation of thioether-linked conjugates.
Cleavage Reactions: Release of the active drug molecule from the linker.
Aplicaciones Científicas De Investigación
Maleimido-PEG4-Val-Ala-PAB is widely used in scientific research, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound’s cleavable linker properties make it ideal for targeted drug delivery systems .
Applications in Chemistry:
- Used as a linker in the synthesis of bioconjugates and other complex molecules.
Applications in Biology:
- Facilitates the study of protein interactions and cellular processes through targeted delivery of probes and drugs.
Applications in Medicine:
- Integral in the development of ADCs for cancer therapy, improving the therapeutic index of cytotoxic drugs .
Applications in Industry:
Mecanismo De Acción
The mechanism of action of Maleimido-PEG4-Val-Ala-PAB involves its cleavage by specific enzymes within the target cells. The maleimide group reacts with thiol groups on proteins, forming stable thioether bonds. Once inside the target cell, the valine-alanine dipeptide is cleaved by cathepsin B, releasing the active drug molecule. This targeted release mechanism ensures that the cytotoxic drug is delivered specifically to cancer cells, reducing off-target effects .
Comparación Con Compuestos Similares
Maleimido-PEG4-Val-Ala-PAB is unique due to its specific cleavage by cathepsin B and its stable thioether bond formation. Similar compounds include:
Maleimido-PEG4-Val-Cit-PAB: Cleavable by cathepsin B but with a different dipeptide sequence.
Maleimido-PEG4-Val-Lys(PEG24)-PAB: Offers improved stability and hydrophilicity compared to this compound.
These compounds share similar applications in bioconjugation and drug delivery but differ in their stability, hydrophilicity, and specific cleavage mechanisms.
Propiedades
IUPAC Name |
(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49N5O11/c1-23(2)31(33(45)35-24(3)32(44)36-26-6-4-25(22-39)5-7-26)37-28(41)11-14-46-16-18-48-20-21-49-19-17-47-15-12-34-27(40)10-13-38-29(42)8-9-30(38)43/h4-9,23-24,31,39H,10-22H2,1-3H3,(H,34,40)(H,35,45)(H,36,44)(H,37,41)/t24-,31-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLGUEGPYJOKEW-DLLPINGYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49N5O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Boc(methyl)amino]cyclopropanecarbonitrile](/img/structure/B8147690.png)
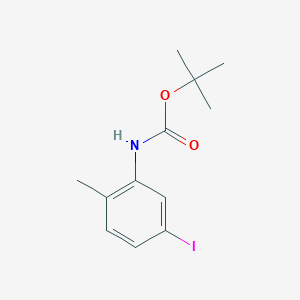
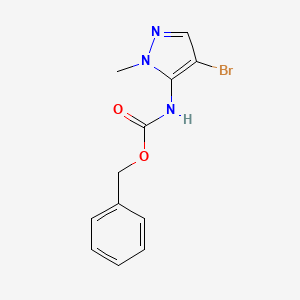


![(2S)-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanamide](/img/structure/B8147745.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8147752.png)
![[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8147754.png)

